Filicol

Description

Filicol (this compound), an abbreviation for Fibres, Lipids, and Collagen, is a specialized database initially developed to compile experimental data on muscle characteristics, lipid profiles, and collagen content in beef. It originated as part of the French agricultural research initiative to analyze meat quality metrics, including carcass properties, muscle composition, and physicochemical parameters . The database integrates data from multiple research programs, such as the European GEMQUAL project and the French QUALVIGENE initiative, focusing on genetic and environmental factors affecting meat quality . This compound’s primary utility lies in its application to agricultural biochemistry and food science, providing a structured repository for studies on animal husbandry, nutritional interventions, and meat processing technologies.

Properties

CAS No. |

117925-32-3 |

|---|---|

Molecular Formula |

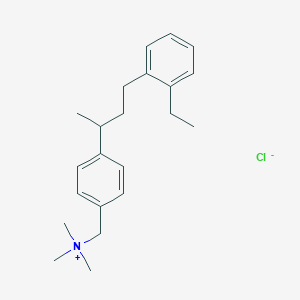

C22H32ClN |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H32N.ClH/c1-6-20-9-7-8-10-22(20)14-11-18(2)21-15-12-19(13-16-21)17-23(3,4)5;/h7-10,12-13,15-16,18H,6,11,14,17H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

HPBMDOORCPCYGX-UHFFFAOYSA-M |

SMILES |

CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |

Synonyms |

filicol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds and Databases

While Filicol itself is a data repository rather than a chemical compound, its functional analogs in the context of agricultural and biochemical research include databases like BIF-Beef , GEMQUAL , and QUALVIGENE . Below is a comparative analysis based on scope, data integration, and applications:

Table 1: Comparative Analysis of this compound and Related Databases

| Feature | This compound | BIF-Beef | GEMQUAL | QUALVIGENE |

|---|---|---|---|---|

| Primary Focus | Muscle fibers, lipids, collagen in beef | Multidisciplinary meat quality metrics | Genetic markers for meat quality | Genetic and environmental interactions |

| Data Sources | Experimental trials, INRA projects | Aggregates multiple EU-funded studies | Genomic and proteomic datasets | Phenotypic and genotypic correlations |

| Key Parameters | Collagen solubility, lipid oxidation | pH, tenderness, marbling scores | SNP markers, gene expression profiles | Breed-specific traits, feeding regimes |

| Applications | Meat texture optimization | Industry benchmarking | Breeding program design | Sustainability-focused farming practices |

| Geographic Scope | France-centric with EU collaborations | Pan-European | EU-wide | France-specific |

Key Findings:

Functional Overlap :

- This compound and BIF-Beef share overlapping goals in meat quality assessment but differ in granularity. This compound emphasizes biochemical composition (e.g., collagen solubility), whereas BIF-Beef prioritizes industrial metrics like marbling and tenderness .

- GEMQUAL and QUALVIGENE focus on genetic determinants, making them complementary to this compound’s physicochemical data .

Technological Gaps: Unlike modern platforms that use machine learning for predictive modeling (e.g., Transformer-based tools for data synthesis ), this compound relies on traditional statistical methods, limiting its scalability for big-data applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.